2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone is a complex organic compound that features a brominated indole moiety and a fluorophenyl sulfonyl piperazine group
Preparation Methods
The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone typically involves multiple steps. One common synthetic route starts with the bromination of indole to form 6-bromoindole. This intermediate is then reacted with an appropriate ethanone derivative to introduce the ethanone group. The final step involves the sulfonylation of the piperazine ring with 4-fluorophenyl sulfonyl chloride under basic conditions .
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the ethanone can be reduced to an alcohol.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: It may have potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone is not well-documented. based on its structure, it is likely to interact with biological targets through binding to specific receptors or enzymes. The indole moiety is known to interact with various biological targets, and the presence of the fluorophenyl sulfonyl piperazine group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
2-(6-bromo-1H-indol-1-yl)ethyl]dimethylamine: This compound features a similar indole moiety but lacks the ethanone and sulfonyl piperazine groups.
2- [2- (6-bromo-1h-indol-1-yl)acetamido]acetic acid: This compound has an acetamido group instead of the ethanone and sulfonyl piperazine groups.
Properties
Molecular Formula |
C20H19BrFN3O3S |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H19BrFN3O3S/c21-16-2-1-15-7-8-24(19(15)13-16)14-20(26)23-9-11-25(12-10-23)29(27,28)18-5-3-17(22)4-6-18/h1-8,13H,9-12,14H2 |
InChI Key |
AJQZRANDNAHFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=CC3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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